2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Overview
Description
The compound “2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone” is a heterocyclic organic compound . It is also known as N,N’-bis(1-hexylheptyl)-perylene-3,4:9,10-bis(dicarboximide) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes multiple cyclic structures and functional groups . The molecular formula is C50H62N2O4 , and the molecular weight is 755.03828 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 755.03828 . It is stored at 2-8ºC .Scientific Research Applications
Photosensitizers and Photodynamic Therapy : A study by Aksakal et al. (2018) discusses the use of a novel photosensitizer based on a ruthenium(II) phenanthroline bis(perylenediimide) dyad, demonstrating its effectiveness in decreasing the viability of cancer cells under red light, suggesting its potential as a singlet oxygen generator for biological applications (Aksakal et al., 2018).
Dielectric and Electrical Properties : Qashou et al. (2017) studied the dielectric relaxation behavior of 2,9-Bis[2-(4-chlorophenyl)ethyl] anthrax diisoquinoline-1,3,8,10(2H,9H) tetron (Ch-diisoQ) thin films, finding that their behavior depends on frequency and temperature, which is relevant for applications in material science and electronics (Qashou et al., 2017).
Optoelectronic Devices : Guo et al. (2019) discuss the potential applications of Perylene Bisimide (PBI) derivatives in optoelectronic devices, noting that their properties are greatly influenced by molecular structures and arrangement in assembled nanostructures (Guo et al., 2019).
Fluorescent Probes : Yamanaka et al. (2012) developed Liperfluo, a highly sensitive and selective fluorescent probe for detecting lipid hydroperoxides in living cells, demonstrating its usefulness in studying cell pathophysiologies (Yamanaka et al., 2012).
Photomemory Devices : Lin et al. (2021) explored the use of liquid crystalline Rylenediimides, finding them efficient as charge blocking electrets in ultrafast photomemory devices (Lin et al., 2021).
Organic Electronics : Farr et al. (2018) investigated Bay-linked Perylenediimides for use in organic electronics due to their decreased molecular aggregation caused by steric hindrance (Farr et al., 2018).
Near-Infrared Imaging : Han et al. (2018) developed polymer photodiodes with broad spectral response, suitable for imaging in the near-infrared window of the atmosphere (Han et al., 2018).
Solar Applications : Adegoke et al. (2015) developed new low-bandgap electron-accepting polymers for solar applications, emphasizing the significance of acceptor strength on optical and electronic properties (Adegoke et al., 2015).
Photoelectronic Applications : Darwish et al. (2019) investigated the structural and electrical properties of Ch-diisoQ nanostructured films, noting their potential for photoelectronic applications (Darwish et al., 2019).
Polymer Solar Cells : Zhao et al. (2015) discussed a water/alcohol-soluble copolymer based on fluorene and perylene diimide as a cathode interlayer in inverted polymer solar cells (Zhao et al., 2015).
properties
IUPAC Name |
7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62N2O4/c1-5-9-13-17-21-33(22-18-14-10-6-2)51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34(23-19-15-11-7-3)24-20-16-12-8-4/h25-34H,5-24H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEZHCHNQGICLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466406 | |
Record name | 2,9-Di(tridecan-7-yl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone | |
CAS RN |
110590-84-6 | |
Record name | 2,9-Di(tridecan-7-yl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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